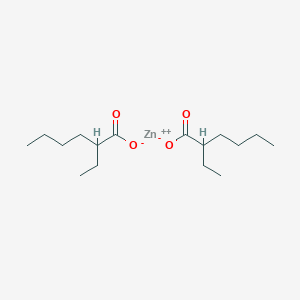

Zinc 2-ethylhexanoate

Übersicht

Beschreibung

Zinc 2-ethylhexanoate is an organometallic compound that serves as a zinc source soluble in organic solvents. It is commonly used in various industrial applications due to its unique properties. The compound is known for its role as a catalyst in polymerization, oxidation, and hydrogenation reactions. It is also used as an adhesion promoter and in the production of transparent zinc oxide films .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc 2-ethylhexanoate is typically synthesized through a reaction between zinc oxide and 2-ethylhexanoic acid. The process involves dissolving zinc oxide in 2-ethylhexanoic acid, followed by heating to facilitate the reaction. The resulting product is a stable zinc salt that can be used in various applications .

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction is carried out in reactors where zinc oxide and 2-ethylhexanoic acid are combined under controlled conditions. The mixture is heated and stirred to ensure complete reaction, and the product is then purified and packaged for use .

Analyse Chemischer Reaktionen

Types of Reactions: Zinc 2-ethylhexanoate undergoes several types of chemical reactions, including:

Oxidation: It acts as a catalyst in oxidation reactions, facilitating the conversion of organic compounds into their oxidized forms.

Hydrogenation: It is used as a catalyst in hydrogenation reactions, where unsaturated compounds are converted into saturated ones.

Polymerization: It serves as a catalyst in polymerization reactions, aiding in the formation of polymers from monomers.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out at elevated temperatures.

Hydrogenation: Hydrogen gas is used as the reagent, and the reactions are conducted under high pressure and temperature.

Polymerization: Monomers such as ethylene or propylene are used, and the reactions are carried out under controlled temperature and pressure conditions.

Major Products:

Oxidation: Oxidized organic compounds.

Hydrogenation: Saturated organic compounds.

Polymerization: Polymers such as polyethylene or polypropylene.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Zinc 2-ethylhexanoate finds extensive use in several industries, including:

Rubber Industry

This compound serves as an activator for natural and synthetic rubbers. It enhances the curing process, improving the mechanical properties of rubber products.

Paints and Coatings

This compound acts as a drier for paints and coatings, particularly in formulations that require food-contact compliance. It accelerates the drying process of alkyd resins, ensuring faster production times without compromising quality .

Adhesives and Sealants

In the adhesive industry, this compound is utilized as a stabilizer and catalyst, particularly in formulations for food packaging adhesives. Its properties help improve adhesion and durability under various conditions .

Foam Processing

As a stabilizer , it is employed in foam processing applications, ensuring consistent quality and performance of foam products used in various consumer goods .

Catalysis

This compound is used as a catalyst in various chemical reactions, including polymerization processes. Its role in catalysis is crucial for producing high-quality polymers with desirable characteristics .

Case Study 1: Rubber Activation

In a study examining the effectiveness of this compound as a rubber activator, researchers found that the addition of this compound significantly improved the tensile strength and elasticity of rubber samples compared to those without it. The optimal concentration was determined to be around 3% by weight, which provided the best balance between activation speed and mechanical performance.

Case Study 2: Paint Drying Efficiency

A comparative analysis of paint formulations with and without this compound demonstrated that the inclusion of this compound reduced drying time by approximately 30%. This was particularly beneficial for manufacturers looking to enhance throughput without sacrificing finish quality.

Data Table: Applications Summary

| Application Area | Role of this compound | Benefits |

|---|---|---|

| Rubber Industry | Activator | Improved mechanical properties |

| Paints and Coatings | Drier | Faster drying times |

| Adhesives | Stabilizer/Catalyst | Enhanced adhesion and durability |

| Foam Processing | Stabilizer | Consistent foam quality |

| Catalysis | Catalyst | Improved polymerization efficiency |

Wirkmechanismus

The mechanism of action of zinc 2-ethylhexanoate involves its role as a catalyst in various chemical reactions. It facilitates the transfer of electrons in oxidation and reduction reactions, thereby speeding up the reaction process. The compound interacts with molecular targets such as organic substrates and metal ions, promoting the formation of desired products through catalytic pathways .

Vergleich Mit ähnlichen Verbindungen

Zinc acetate: Another zinc source used in similar applications but with different solubility properties.

Zinc stearate: Used as a lubricant and release agent in various industrial processes.

Zinc chloride: Employed in a wide range of applications, including as a catalyst and in the production of other zinc compounds

Uniqueness: Zinc 2-ethylhexanoate is unique due to its high solubility in organic solvents and its effectiveness as a catalyst in various chemical reactions. Its ability to promote adhesion and its use in the production of transparent zinc oxide films further distinguish it from other zinc compounds .

Eigenschaften

CAS-Nummer |

136-53-8 |

|---|---|

Molekularformel |

C8H16O2Zn |

Molekulargewicht |

209.6 g/mol |

IUPAC-Name |

2-ethylhexanoic acid;zinc |

InChI |

InChI=1S/C8H16O2.Zn/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI-Schlüssel |

ZRXHQNQYIKVKNQ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zn+2] |

Kanonische SMILES |

CCCCC(CC)C(=O)O.[Zn] |

Key on ui other cas no. |

85203-81-2 136-53-8 |

Physikalische Beschreibung |

DryPowder; Liquid |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Zinc 2-ethylhexanoate and what is its primary use in research?

A1: this compound is a Zinc-containing organic compound frequently employed in materials science and chemical research. It serves as a versatile precursor for synthesizing zinc oxide (ZnO) [, ], a material with applications in electronics, optics, and catalysis.

Q2: How does this compound contribute to the formation of ZnO?

A2: this compound acts as a source of zinc ions. Under specific conditions, like those found in sol-gel processes or chemical vapor deposition, the organic component of the compound decomposes, leaving behind ZnO. [, , ].

Q3: What are the advantages of using this compound compared to other zinc sources for ZnO synthesis?

A3: Research suggests that this compound allows for the creation of ZnO films at lower temperatures compared to traditional precursors like zinc acetate. []. This can be advantageous in applications where high processing temperatures are undesirable.

Q4: Beyond ZnO production, are there other notable applications of this compound?

A4: Yes, this compound is employed in various fields. In rubber manufacturing, it functions as an activator for sulfur vulcanization, impacting the curing process and final properties of rubber products [, ]. It also finds utility in producing hybrid polymers for marine antifouling coatings, leveraging its ability to control surface properties and release zinc compounds [].

Q5: Can you elaborate on the role of this compound in sulfur vulcanization?

A5: In sulfur vulcanization, this compound can partially or even entirely replace traditional activators such as zinc oxide and fatty acids. []. It facilitates the crosslinking of rubber molecules with sulfur, enhancing the material's strength, elasticity, and resistance to heat and solvents.

Q6: How does the structure of this compound influence its properties and applications?

A6: The structure of this compound contributes to its effectiveness in various applications:

- Reactivity: The zinc center in the molecule can coordinate with other molecules or surfaces, influencing the properties of the final material. For example, in rubber vulcanization, it is believed to interact with sulfur and accelerators, influencing the crosslinking process. []

Q7: Has this compound been studied in the context of nanoparticle synthesis?

A7: Yes, research indicates that this compound has been successfully used in the synthesis of manganese-ion-doped zinc sulfide nanoparticles (ZnS:Mn2+). [] These nanoparticles are known for their bright luminescence, making them potentially valuable in applications like displays and sensors.

Q8: What are the key factors influencing the properties of nanoparticles synthesized using this compound?

A8: Studies suggest that the microwave power used during synthesis plays a significant role in determining the particle size and luminescence intensity of ZnS:Mn2+ nanoparticles []. This highlights the importance of carefully controlling synthesis parameters when utilizing this precursor.

Q9: Are there any studies exploring the use of this compound in the preparation of hybrid nanoparticles?

A9: Indeed, research shows that this compound has been employed in creating well-defined poly(styrene-co-acrylonitrile)/ZnO hybrid nanoparticles through a ligand exchange strategy. [] This method allows for control over the morphology, ZnO content, and grafting density of the resulting nanocomposites.

Q10: What are the potential benefits of using hybrid nanoparticles in material science?

A10: Hybrid nanoparticles combine the properties of different materials at the nanoscale, leading to enhanced or novel characteristics. In the case of poly(styrene-co-acrylonitrile)/ZnO hybrid nanoparticles, the combination of the polymer's processability with ZnO's semiconducting properties could lead to applications in areas like optoelectronics and sensing. []

Q11: What are the environmental considerations related to the use and disposal of this compound?

A11: While this compound offers numerous benefits, it is essential to consider its environmental impact. Research on its ecotoxicological effects and degradation pathways is limited. Therefore, responsible waste management practices and exploration of alternative, more sustainable precursors are crucial to mitigate potential risks.

Q12: What analytical techniques are commonly used to characterize this compound and materials derived from it?

A12: Several analytical techniques are employed to study this compound and its derivatives. These include:

- Fourier transform infrared spectroscopy (FTIR): This technique helps identify functional groups and study the molecular structure of this compound and its interactions with other components in a material. []

- X-ray diffraction (XRD): XRD is used to determine the crystallinity and crystal structure of ZnO films prepared using this compound. [, ]

- Scanning electron microscopy (SEM): SEM allows for visualizing the morphology and microstructure of materials, including ZnO films and nanoparticles. [, ]

- Transmission electron microscopy (TEM): TEM provides higher resolution images than SEM, enabling the characterization of nanoparticles and their size distribution. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.